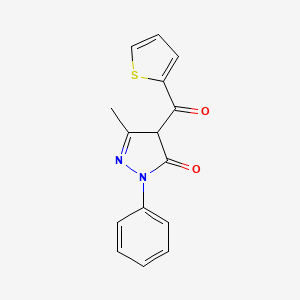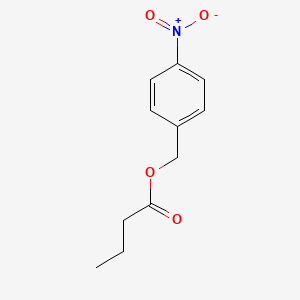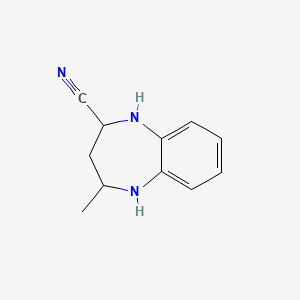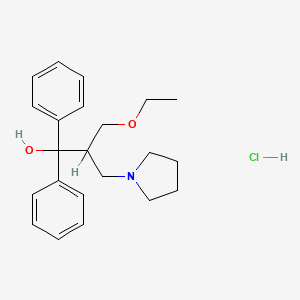
N-phenyldiazenyl-N-propylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3,3-dipropyl-triazene is an organic compound belonging to the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to a phenyl ring and two propyl groups
Métodos De Preparación
The synthesis of 1-phenyl-3,3-dipropyl-triazene typically involves the reaction of aniline derivatives with diazonium salts. One common method is the diazotization of aniline to form a diazonium salt, followed by coupling with a suitable propyl-substituted amine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base to facilitate the coupling reaction.
Industrial production methods for 1-phenyl-3,3-dipropyl-triazene may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Phenyl-3,3-dipropyl-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 1-phenyl-3,3-dipropyl-triazene can yield amines or hydrazines, depending on the reducing agent and conditions used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the nitrogen atoms. This reaction often requires the presence of a catalyst or a strong base.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-Phenyl-3,3-dipropyl-triazene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for other triazene derivatives.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metal-ligand interactions and in the development of metal-based drugs.
Medicine: Research into the pharmacological properties of triazene compounds has shown potential for anticancer and antimicrobial activities. 1-phenyl-3,3-dipropyl-triazene is being investigated for its cytotoxic effects on cancer cells.
Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-phenyl-3,3-dipropyl-triazene involves its interaction with cellular components, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting normal cellular functions. This interaction can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA alkylation and inhibition of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
1-Phenyl-3,3-dipropyl-triazene can be compared with other triazene compounds such as 1,3-diphenyltriazene and 1,3,5-triazine derivatives. While all these compounds share the triazene group, their chemical properties and applications differ due to variations in their substituents. For example, 1,3-diphenyltriazene is primarily used in organic synthesis, while 1,3,5-triazine derivatives have broader applications in materials science and pharmaceuticals.
Similar compounds include:
- 1,3-Diphenyltriazene
- 1,3,5-Triazine derivatives
- 1-(2-Benzamide)-3-(3-nitrophenyl) triazene
- 1-(2-Benzamide)-3-(4-nitrophenyl) triazene
These compounds highlight the versatility and potential of triazene chemistry in various scientific and industrial fields.
Propiedades
Número CAS |
36719-39-8 |
|---|---|
Fórmula molecular |
C12H19N3 |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-phenyldiazenyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
MHNQVULYVOWIIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)
![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)









